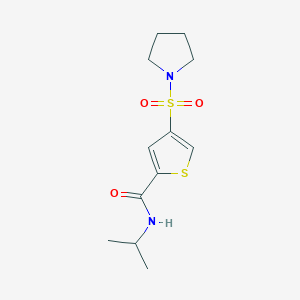![molecular formula C16H16F3N3O3 B5506473 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)
4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine" is a chemical compound that incorporates elements like morpholine, trifluoromethyl group, and a pyrazol moiety. This compound is of interest due to its potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including cyclocondensation, Mannich reaction, and others. For example, a related compound was synthesized through a two-step process involving cyclocondensation reaction of morpholine-substituted β-diketone with 4-hydrazinobenzenesulfonamide hydrochloride (Kumar et al., 2020).
Molecular Structure Analysis
Compounds with similar structural features have been analyzed using X-ray crystallography, revealing specific dihedral angles and conformations. For instance, an analogous compound showed dihedral angles formed between different rings and the morpholine moiety, as determined by X-ray analysis (Duan et al., 2014).
Chemical Reactions and Properties
Morpholine derivatives often undergo reactions such as nucleophilic substitution, condensation, and reactions with various reagents, which can significantly alter their chemical properties. The benzofuran-morpholinomethyl-pyrazoline hybrids, for example, were synthesized via reactions with α,β-unsaturated carbonyl compounds (Hassan et al., 2014).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds incorporating morpholine and methoxyphenyl groups have been synthesized and evaluated for their biological activities. For instance, derivatives of morpholine have shown potential as molluscicidal agents, highlighting their application in pest control and agricultural research (Duan et al., 2014). Similarly, morpholine-based compounds have been synthesized for antimicrobial studies, with some showing good or moderate activities against various microorganisms (Bektaş et al., 2010). These studies suggest potential applications in developing new antimicrobial agents.
Vasorelaxant Agents
The synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids and their evaluation as vasorelaxant agents indicate the potential application in cardiovascular research. These compounds have shown significant vasodilatation properties, which could be useful in the development of new therapeutic agents for cardiovascular diseases (Hassan et al., 2014).
Anti-Breast Cancer Activity
The design, synthesis, and molecular docking studies of morpholine derivatives have also been explored for their anti-breast cancer activity. One such study demonstrated that a synthesized morpholine-containing compound exhibited better anticancer activity against MCF7 cells compared to a standard drug (Kumar et al., 2020). This suggests the role of morpholine derivatives in cancer research, particularly in identifying new therapeutic molecules.
Material Science and Imaging
In material science and imaging applications, morpholine derivatives have been synthesized for potential use as positron emission tomography (PET) ligands for imaging specific enzymes related to diseases like Parkinson's (Wang et al., 2017). This highlights the compound's relevance in diagnostic research and the development of imaging agents.
Heterocycle Compound Applications in Medical Treatment
The nursing and treatment applications of heterocycle compounds against conditions like children's bronchial pneumonia demonstrate the potential medical applications of these molecules (Ding & Zhong, 2022). Such research indicates the versatility of morpholine and related compounds in developing new treatments for respiratory diseases.
Propriétés
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-24-13-5-3-2-4-12(13)22-9-11(8-20-22)15(23)21-6-7-25-14(10-21)16(17,18)19/h2-5,8-9,14H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJCRWHCTRBREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)
![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)
![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)


![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)
![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)